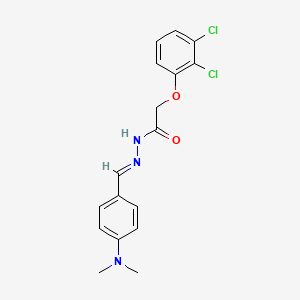
2-(2,3-Dichlorophenoxy)-N'-(4-(dimethylamino)benzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 384.68 g/mol
CAS Number: 1592-83-2
This compound belongs to the class of acetohydrazides and contains both chlorinated phenyl and dimethylamino groups. Its structure consists of a dichlorophenoxy moiety linked to an acetohydrazide functional group.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide involves several steps. One common route includes the condensation of 2,3-dichlorophenol with an appropriate aldehyde (such as benzaldehyde) to form the hydrazone intermediate. Subsequent acetylation of the hydrazone yields the final compound.
Reaction Conditions::Hydrazone Formation: React 2,3-dichlorophenol with benzaldehyde in the presence of hydrazine hydrate.
Acetylation: Acetylate the hydrazone using acetic anhydride or acetyl chloride.
Industrial Production:: The industrial production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur at the phenolic or amino groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major Products:: The specific products formed depend on reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorination.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenoxy)-N’-(4-(dimethylamino)benzylidene)acetohydrazide finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: Investigating cellular processes due to its structural features.
Medicine: Potential pharmacological activities (requires further research).
Industry: Used in the development of agrochemicals or pharmaceutical intermediates.
Mecanismo De Acción
The exact mechanism of action remains an area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparación Con Compuestos Similares
While no direct analogs exist, compounds with similar functional groups (e.g., hydrazides, phenols) may serve as points of comparison.
Propiedades
Número CAS |
765313-16-4 |
|---|---|
Fórmula molecular |
C17H17Cl2N3O2 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)13-8-6-12(7-9-13)10-20-21-16(23)11-24-15-5-3-4-14(18)17(15)19/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
Clave InChI |
PBIQOKASVCIHGD-KEBDBYFISA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12021383.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12021389.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)

![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)

![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)


